beta-Chloroethyl iso decoxyethyl sulfite
Description
Beta-Chloroethyl iso decoxyethyl sulfite (CAS: 74039-75-1) is a sulfite ester derivative characterized by its branched iso-decoxyethyl chain and a reactive beta-chloroethyl group. This compound is primarily utilized as an intermediate in chemical synthesis, particularly in controlled industrial or laboratory settings . Its structure combines sulfite ester functionality with halogenated alkyl groups, which may confer reactivity in alkylation or polymerization processes.
Properties
CAS No. |
74039-75-1 |
|---|---|
Molecular Formula |
C14H29ClO4S |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
2-chloroethyl 2-(8-methylnonoxy)ethyl sulfite |
InChI |
InChI=1S/C14H29ClO4S/c1-14(2)8-6-4-3-5-7-10-17-12-13-19-20(16)18-11-9-15/h14H,3-13H2,1-2H3 |
InChI Key |
CUSWNRBNKBVACW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOCCOS(=O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloroethyl iso decoxyethyl sulfite typically involves the reaction of chloroethyl alcohol with iso-decoxyethyl alcohol in the presence of a sulfite source. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an SN2 reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Beta-Chloroethyl iso decoxyethyl sulfite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfite group to a sulfide.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Beta-Chloroethyl iso decoxyethyl sulfite has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of beta-Chloroethyl iso decoxyethyl sulfite involves its interaction with molecular targets through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The sulfite moiety can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize beta-chloroethyl iso decoxyethyl sulfite, the following table compares its structural and functional attributes with analogous sulfite esters, sulfonates, and chloroethyl derivatives:
Key Findings:
Reactivity : this compound shares reactivity traits with chloromethyl chlorosulfate (e.g., halogenated alkyl groups prone to nucleophilic substitution) but differs in ester backbone complexity. Its branched iso-decoxyethyl chain may reduce volatility compared to simpler sulfite esters like chloromethyl chlorosulfate .
Stability : Unlike sodium sulfite, which oxidizes readily in air, sulfite esters like this compound are likely more stable under anhydrous conditions but susceptible to hydrolysis in aqueous environments .
Industrial Relevance : While sodium sulfite and aluminum sulfite are standardized for large-scale applications (e.g., pulp/paper mills, water treatment), this compound’s use appears restricted to specialized synthetic pathways .
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